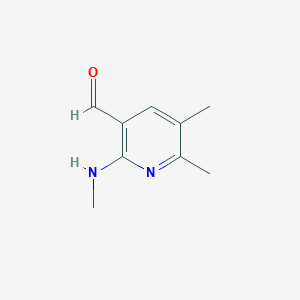
5,6-Dimethyl-2-(methylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-(methylamino)nicotinaldehyde is an organic compound with the molecular formula C8H10N2O. It is a derivative of nicotinaldehyde, characterized by the presence of dimethyl and methylamino groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(methylamino)nicotinaldehyde typically involves the reaction of 5-aldehyde-2-dimethylaminopyridine with triethyl 4-phosphonocrotonate in the presence of sodium hydride. The reaction is carried out in dry tetrahydrofuran at 0°C, followed by stirring for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethyl-2-(methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(methylamino)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)nicotinaldehyde: Similar structure but lacks the 5,6-dimethyl substitution.
Nicotinaldehyde: The parent compound without the dimethyl and methylamino groups.
2-(Dimethylamino)pyridine-5-carboxaldehyde: Similar functional groups but different substitution pattern on the pyridine ring.
Uniqueness
5,6-Dimethyl-2-(methylamino)nicotinaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where specific chemical properties are required.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5,6-dimethyl-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(5-12)9(10-3)11-7(6)2/h4-5H,1-3H3,(H,10,11) |
InChI Key |
PLFHXXZBAFVOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)NC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate](/img/structure/B12996526.png)
![2-[2-[(Cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol](/img/structure/B12996533.png)
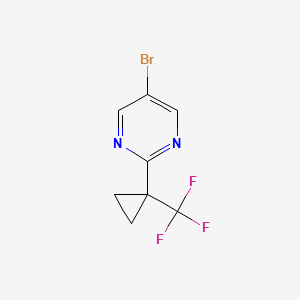

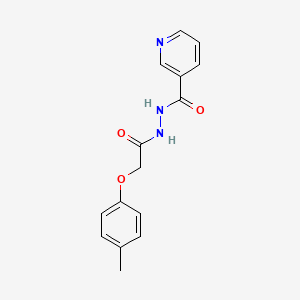
![tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12996560.png)
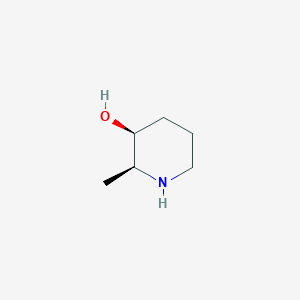

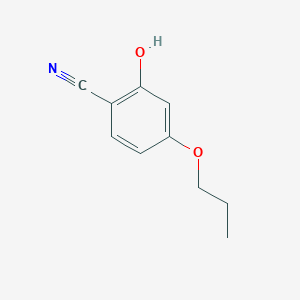
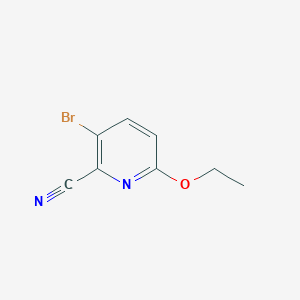
![4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12996603.png)
![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12996622.png)

